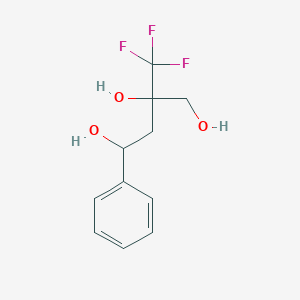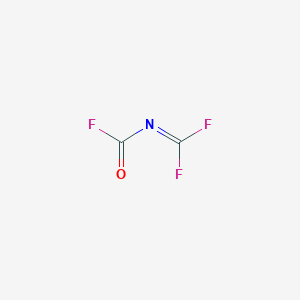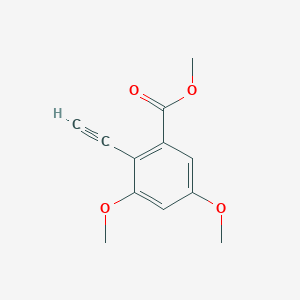
Methyl 2-ethynyl-3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethynyl-3,5-dimethoxybenzoate is an organic compound with a molecular formula of C12H12O4. It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 3 and 5 positions and an ethynyl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-3,5-dimethoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with Methyl 3,5-dimethoxybenzoate.
Introduction of Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction. This involves the reaction of Methyl 3,5-dimethoxybenzoate with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Deprotection: The final step involves the removal of the protecting group (trimethylsilyl) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to carry out the Sonogashira coupling reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethynyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
Methyl 2-ethynyl-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-ethynyl-3,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the methoxy groups can enhance the compound’s solubility and bioavailability. The specific pathways and targets depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 3,5-dimethoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-ethynylbenzoate: Lacks the methoxy groups, which can influence its chemical properties and applications.
Uniqueness
Methyl 2-ethynyl-3,5-dimethoxybenzoate is unique due to the presence of both methoxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
189113-25-5 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
methyl 2-ethynyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H12O4/c1-5-9-10(12(13)16-4)6-8(14-2)7-11(9)15-3/h1,6-7H,2-4H3 |
Clé InChI |
HBPLQTMNNXMGPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C#C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
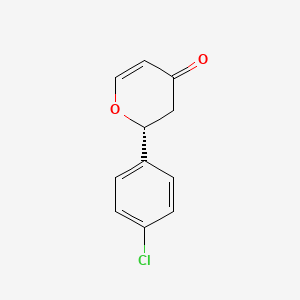
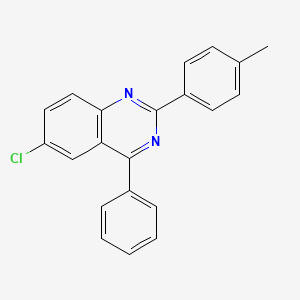

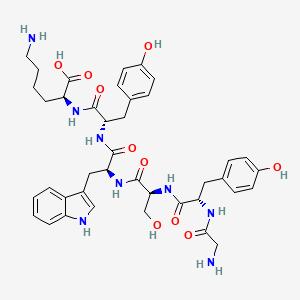
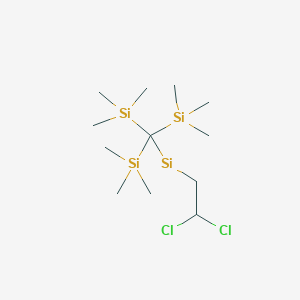
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
